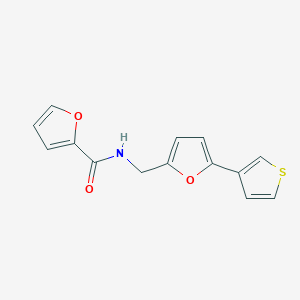

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14(13-2-1-6-17-13)15-8-11-3-4-12(18-11)10-5-7-19-9-10/h1-7,9H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXJGNZJUBOQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.

Coupling of Thiophene and Furan Rings: The thiophene and furan rings are then coupled through a series of reactions, including halogenation and subsequent nucleophilic substitution, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow synthesis and the use of automated reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenated intermediates, nucleophiles (amines, thiols)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Aminated or thiolated derivatives

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Key Observations:

- Thermal Stability: High melting points in nitro-containing analogs (e.g., 297°C for compound 21) suggest enhanced crystallinity due to strong intermolecular interactions, which the target compound may lack .

- Spectroscopic Signatures: The target compound’s IR and NMR profiles would resemble furan-thiophene derivatives, with distinct C=O and NH stretches and aromatic proton shifts .

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound that combines thiophene and furan rings, known for their significant biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure includes a thiophene ring and a furan ring, which contribute to its unique chemical properties. The IUPAC name is N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-2-carboxamide, with the molecular formula .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It has been studied for its ability to inhibit the NF-κB pathway, which plays a crucial role in cancer cell survival and proliferation. The compound's mechanism involves down-regulating anti-apoptotic genes controlled by NF-κB, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound also shows antimicrobial properties , making it a candidate for further studies in treating bacterial infections. Its efficacy against various strains has been noted, although specific data on minimum inhibitory concentrations (MICs) are still needed for comprehensive evaluation.

Comparative Studies

To understand the biological activity of this compound better, it is useful to compare it with other compounds containing similar heterocyclic structures.

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Suprofen | Thiophene derivative | Anti-inflammatory | |

| Nitrofurantoin | Furan derivative | Antibiotic | |

| MMB | Sesquiterpene lactone | Anticancer |

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits growth in various cancer cell lines. It was screened against 60 human cancer cell lines, showing significant growth inhibition at concentrations as low as . Compounds achieving more than 60% inhibition in multiple cell lines were selected for further dose-response studies .

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Current research is ongoing to assess its bioavailability and potential side effects in animal models.

Q & A

Basic Research Question

How do structural modifications (e.g., substituting thiophene or furan rings) influence biological activity?

Advanced Research Question

- Thiophene Substitution : Replacing the 3-thiophenyl group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity (MIC ~0.5 µg/mL against S. aureus) by increasing electrophilicity .

- Furan Methylation : 2,5-Dimethylfuran derivatives exhibit improved metabolic stability (t1/2 > 4 h in liver microsomes) due to reduced CYP450 oxidation .

Methodology : Use in vitro assays (e.g., broth microdilution for antimicrobial testing) paired with DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .

What challenges arise in achieving high synthetic purity, and how are they addressed?

Basic Research Question

- Byproduct Formation : Isomerization during cyclization (e.g., E/Z mixtures) is minimized using low-temperature lithiation (-78°C) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves regioisomers, while recrystallization (acetonitrile/ethanol) improves crystalline purity to >95% .

What computational methods support the analysis of electronic properties and reactivity?

Advanced Research Question

- DFT Calculations : B3LYP/6-31G(d) models predict nucleophilic attack sites (e.g., C2 of furan) based on Fukui indices .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to assess conformational stability under physiological conditions .

How is the compound’s stability under varying pH and temperature conditions evaluated?

Basic Research Question

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 h; monitor degradation via HPLC. Amide bonds are prone to hydrolysis at pH > 10 .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~200°C, indicating suitability for room-temperature storage .

What role do intramolecular hydrogen bonds play in pharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.